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Compound of Interest

Compound Name: ARQ-751

Cat. No.: B1192151

Welcome to the technical support center for ARQ-751 (Vevorisertib). This resource provides
researchers, scientists, and drug development professionals with comprehensive
troubleshooting guides and frequently asked questions (FAQSs) to address challenges related to
the solubility of ARQ-751 for in vivo experimental success.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended solvent for preparing a high-concentration stock solution of
ARQ-7517

Al: Dimethyl sulfoxide (DMSOQ) is the recommended solvent for preparing high-concentration
stock solutions of ARQ-751 and its trihydrochloride salt.[1] For the base form of ARQ-751, a
solubility of 6.67 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.
[2] The trihydrochloride salt of Vevorisertib demonstrates significantly higher solubility in
DMSO, reaching up to 150 mg/mL with sonication.[1][3] It is advisable to use fresh, anhydrous
DMSO, as the presence of water can reduce solubility.[1][2]

Q2: 1 am observing precipitation when | dilute my ARQ-751 DMSO stock solution into an
agueous buffer. What can | do to prevent this?

A2: This phenomenon, often called "crashing out," is common for compounds with low aqueous
solubility. Here are several strategies to mitigate this issue:
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e Optimize the Vehicle Formulation: Instead of a simple aqueous buffer, use a multi-
component vehicle designed to maintain solubility. Common and effective formulations for
ARQ-751 are detailed in the tables and protocols below.

o Lower the Final Concentration: If your experimental design permits, reducing the final
concentration of ARQ-751 in the dosing solution can prevent it from exceeding its solubility
limit in the aqueous-based vehicle.

e Use a Surfactant: Including a biocompatible surfactant, such as Tween 80, in your
formulation can help to create a stable dispersion and prevent the drug from precipitating.

o Adjust the pH: The solubility of ARQ-751 is pH-dependent. Acidifying the aqueous
component of your vehicle can significantly improve its solubility.[1]

Q3: Can ARQ-751 be dissolved directly in an aqueous solution for in vivo studies?

A3: Direct dissolution in neutral aqueous solutions is challenging due to the low water solubility
of ARQ-751. However, the solubility is significantly improved in acidic conditions. One study
reported successfully dissolving Vevorisertib at 10 mg/mL in a 0.01 M phosphoric acid solution,
resulting in a final pH of approximately 2.25, which was suitable for oral gavage in a rat model.
[1] The trihydrochloride salt of Vevorisertib also shows some solubility in water (25 mg/mL),
which can be aided by ultrasonication and warming.[3]

Q4: Are there alternative formulation strategies to improve the oral bioavailability of ARQ-751?

A4: Yes, for poorly soluble compounds like ARQ-751, several advanced formulation strategies
can be considered to enhance oral bioavailability:

 Lipid-Based Formulations: Encapsulating the compound in lipid-based systems, such as
Self-Emulsifying Drug Delivery Systems (SEDDS), can improve absorption by presenting the
drug in a solubilized form.[4][5][6] A simple corn oil-based formulation has been suggested
for ARQ-751.[2]

o Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate
hydrophobic drug molecules, forming a more water-soluble inclusion complex.[7][8] A
formulation using SBE-[3-CD has been reported for ARQ-751.[2]
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e Amorphous Solid Dispersions (ASDs): Converting the crystalline form of ARQ-751 to a more
soluble amorphous state by dispersing it in a polymer matrix can improve its dissolution rate.
[91[10]

o Nanoparticle Formulations: Reducing the particle size of the inhibitor to the nanometer range
increases the surface area for dissolution, which can enhance bioavailability.[11]

Quantitative Data Summary: ARQ-751 Solubility

The following tables summarize the known solubility of ARQ-751 (Vevorisertib) in various
solvents and formulations.

Table 1: Solubility in Individual Solvents

Maximum Methodological
Compound Form Solvent .
Concentration Notes
Requires
ultrasonication and
- 6.67 mg/mL (11.37 )
Vevorisertib DMSO M) warming to 60°C. Use
m
fresh, anhydrous
DMSO0.[2]
Vevorisertib 150 mg/mL (215.48 Requires
_ _ DMSO o
trihydrochloride mM) ultrasonication.[1][3]
o Requires
Vevorisertib o
] ] Water 25 mg/mL (35.91 mM) ultrasonication and
trihydrochloride )
warming to 60°C.[1][3]
Vevorisertib Ethanol Insoluble [1]

Table 2: Formulations for In Vivo Studies
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. Vehicle Achievable
Formulation Type . . Notes
Composition Concentration

10% DMSO, 40% _
Co-solvent/Surfactant >0.67 mg/mL (1.14 Results in a clear
PEG300, 5% Tween- )
System . mM) solution.[2]
80, 45% Saline

10% DMSO, 90%

Cyclodextrin ) >0.67 mg/mL (1.14 Results in a clear
) (20% SBE-B-CD in )
Complexation ) mM) solution.[2]
Saline)
Lipid-based 10% DMSO, 90% >0.67 mg/mL (1.14 Results in a clear
Formulation Corn Oil mM) solution.[2]

) Final pH of ~2.25.
- . 0.01 M Phosphoric
Acidic Solution Acid 10 mg/mL Used for oral gavage
ci
in rats.[1]

Experimental Protocols

Below are detailed methodologies for preparing common and effective formulations for in vivo
administration of ARQ-751.

Protocol 1: Co-solvent/Surfactant Formulation

This protocol describes the preparation of a vehicle commonly used for administering poorly
soluble kinase inhibitors.

e Materials:

o ARQ-751 (Vevorisertib) powder

[¢]

Dimethyl sulfoxide (DMSO), anhydrous

o

Polyethylene glycol 300 (PEG300)

o

Tween 80 (Polysorbate 80)

[¢]

Sterile saline (0.9% NacCl)
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o

Sterile microcentrifuge tubes or vials

e Procedure:

o

Prepare Stock Solution: Weigh the required amount of ARQ-751 and dissolve it in DMSO
to create a concentrated stock solution (e.g., 6.7 mg/mL). Use ultrasonication or gentle
warming if necessary to ensure complete dissolution.

Sequential Addition of Excipients: For a 1 mL final volume, sequentially add the
components in the following order, vortexing thoroughly after each addition:

» Add 400 pL of PEG300 to a sterile tube.
» Add 100 pL of the ARQ-751 DMSO stock solution to the PEG300 and mix well.
» Add 50 pL of Tween 80 and mix thoroughly.

Final Dilution: Slowly add 450 pL of sterile saline dropwise while vortexing to bring the
formulation to the final volume of 1 mL.

Final Formulation: The final formulation will consist of 10% DMSO, 40% PEG300, 5%
Tween-80, and 45% saline, with a final ARQ-751 concentration of 0.67 mg/mL. Prepare
this formulation fresh daily.

Protocol 2: Cyclodextrin-Based Formulation

This protocol utilizes a cyclodextrin to improve the aqueous solubility of ARQ-751.

o Materials:

o

o

[¢]

[¢]

[e]

ARQ-751 (Vevorisertib) powder

Dimethyl sulfoxide (DMSO), anhydrous
Sulfobutyl ether-pB-cyclodextrin (SBE-3-CD)
Sterile saline (0.9% NacCl)

Sterile microcentrifuge tubes or vials
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e Procedure:

o Prepare 20% SBE-[3-CD Solution: Dissolve 2 g of SBE-3-CD powder in 10 mL of sterile
saline. Ensure it is completely dissolved to form a clear solution. This solution can be
stored at 4°C for up to one week.

o Prepare Stock Solution: Dissolve ARQ-751 in DMSO to create a concentrated stock
solution (e.g., 6.7 mg/mL).

o Final Formulation: For a 1 mL final volume, add 100 pL of the ARQ-751 DMSO stock
solution to 900 pL of the 20% SBE-[-CD solution. Mix thoroughly until a clear solution is
obtained.

o Final Concentration: This will result in a final ARQ-751 concentration of 0.67 mg/mL in a
vehicle of 10% DMSO and 90% (20% SBE-B-CD in saline).

Protocol 3: Lipid-Based Formulation
This protocol uses corn oil as a lipid vehicle for ARQ-751.
e Materials:
o ARQ-751 (Vevorisertib) powder
o Dimethyl sulfoxide (DMSOQO), anhydrous
o Corn oll
o Sterile microcentrifuge tubes or vials
e Procedure:

o Prepare Stock Solution: Dissolve ARQ-751 in DMSO to create a concentrated stock
solution (e.g., 6.7 mg/mL).

o Final Formulation: For a 1 mL final volume, add 100 uL of the ARQ-751 DMSO stock
solution to 900 pL of corn oil. Mix thoroughly.
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o Final Concentration: This will result in a final ARQ-751 concentration of 0.67 mg/mL in a
vehicle of 10% DMSO and 90% corn oil.

Visualizations

PI3K/AKT Signaling Pathway

ARQ-751 is a potent and selective allosteric inhibitor of AKT1, AKT2, and AKT3 kinases, key
components of the PI3K/AKT signaling pathway. This pathway is crucial for regulating cell
growth, proliferation, survival, and metabolism. Its dysregulation is frequently observed in
cancer.
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Caption: PI3K/AKT signaling pathway and the inhibitory action of ARQ-751.
Experimental Workflow for ARQ-751 Formulation

The following diagram illustrates the general workflow for preparing a dosing solution of ARQ-
751 for in vivo studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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